![molecular formula C16H13Cl2NO B3983982 3-[(2,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3983982.png)
3-[(2,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one
Overview
Description
3-[(2,4-dichlorophenyl)amino]-1-phenyl-2-buten-1-one, also known as DCFB or DCFPyL, is a small molecule radiopharmaceutical used for positron emission tomography (PET) imaging. It is a promising candidate for prostate cancer imaging due to its high affinity and selectivity for prostate-specific membrane antigen (PSMA) expressed on prostate cancer cells.
Mechanism of Action
DCFPyL binds to PSMA, a transmembrane protein that is highly expressed on prostate cancer cells. PSMA is involved in the uptake and metabolism of folate, and its expression is upregulated in prostate cancer cells. DCFPyL binds to PSMA with high affinity and specificity, allowing for targeted imaging of PSMA-expressing prostate cancer cells.
Biochemical and Physiological Effects:
DCFPyL is a small molecule radiopharmaceutical that is rapidly cleared from the body after imaging. It does not have any known significant biochemical or physiological effects on the body, other than the radiation exposure associated with PET imaging.
Advantages and Limitations for Lab Experiments
DCFPyL has several advantages for lab experiments, including its high affinity and selectivity for PSMA, its low toxicity, and its rapid clearance from the body. However, its use is limited by the need for specialized equipment and expertise for PET imaging, as well as the high cost of the radiopharmaceutical.
Future Directions
Future research directions for DCFPyL include optimization of the synthesis process for increased yield and purity, development of new radiolabeling methods for improved imaging properties, and clinical trials to further evaluate the safety and efficacy of DCFPyL PET imaging for prostate cancer. Additionally, DCFPyL may have potential applications for imaging other PSMA-expressing tumors, such as renal cell carcinoma and glioblastoma.
Scientific Research Applications
DCFPyL is used as a radiopharmaceutical for PET imaging of prostate cancer. It has shown high sensitivity and specificity for detecting prostate cancer lesions, including those that are small and difficult to detect by other imaging modalities. DCFPyL PET imaging has also been used for staging and monitoring of prostate cancer, as well as for guiding biopsy and treatment decisions.
properties
IUPAC Name |
(E)-3-(2,4-dichloroanilino)-1-phenylbut-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11(9-16(20)12-5-3-2-4-6-12)19-15-8-7-13(17)10-14(15)18/h2-10,19H,1H3/b11-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPRNNYQKUBDLW-PKNBQFBNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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